molecular formula C13H17NO B1309674 4-(3-Methyl-piperidin-1-yl)-benzaldehyde CAS No. 869943-29-3

4-(3-Methyl-piperidin-1-yl)-benzaldehyde

Cat. No. B1309674
CAS RN: 869943-29-3
M. Wt: 203.28 g/mol
InChI Key: QUJFTCQOSCFPEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 4-(pyrrolidin-1-ylmethyl)benzaldehyde, involves a multi-step process starting from commercially available terephthalaldehyde. The process includes acetal reaction, nucleophilic reaction, and hydrolysis, resulting in a high total yield of up to 68.9% . Although the exact synthesis of "4-(3-Methyl-piperidin-1-yl)-benzaldehyde" is not described, similar methodologies could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular and crystal structures of various piperidine derivatives have been determined using X-ray diffraction and spectroscopic techniques. For instance, the crystal structure of 3-benzoyl-4-hydroxy-4-phenyl-(N-methyl)piperidine shows weak intermolecular OH⋯N hydrogen bonds linking molecules into homochiral chains . Similarly, the molecular structure of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one was determined using density functional theory and Hartree–Fock calculations, revealing five different stable conformers . These studies provide insights into the structural characteristics that could be expected for "4-(3-Methyl-piperidin-1-yl)-benzaldehyde".

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-(3-Methyl-piperidin-1-yl)-benzaldehyde" are not directly reported in the provided papers. However, properties such as solubility, melting point, and boiling point can be inferred based on the known properties of structurally similar compounds. For example, the solubility of benzaldehyde derivatives in various solvents and their crystalline nature are often reported . The presence of a piperidine ring and a methyl group would influence the compound's lipophilicity and potentially its biological activity.

Scientific Research Applications

Efficient Synthesis of Novel Quinolinone Derivatives

Research by Du et al. (2020) highlights the use of piperidine and substituted benzaldehydes in synthesizing quinolinone derivatives through a catalyst-free multicomponent reaction. This method emphasizes the synthesis's efficiency in terms of yield and reaction time under specific conditions, demonstrating the compound's utility in creating pharmacologically relevant structures (Du, Han, Zhou, & Borovkov, 2020).

Synthesis and Bioactivity of Novel Benzamides

Khatiwora et al. (2013) explored the synthesis of new benzamides and their metal complexes by reacting benzamide, piperidine, and substituted benzaldehydes. The study provided insights into the compounds' structural features and evaluated their antibacterial activities, showcasing potential applications in developing new antimicrobial agents (Khatiwora, Joshi, Puranik, Darmadhikari, Athawale, Deshpande, & Kashalkar, 2013).

properties

IUPAC Name

4-(3-methylpiperidin-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-11-3-2-8-14(9-11)13-6-4-12(10-15)5-7-13/h4-7,10-11H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJFTCQOSCFPEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methylpiperidin-1-yl)benzaldehyde

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